N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a biphenyl core, a carboxamide group, and a sulfamoyl phenyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Sulfamoyl Phenyl Moiety: The sulfamoyl phenyl moiety is attached through a sulfonation reaction, followed by coupling with the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide
- **N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}aniline
- **N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}phenylacetamide
Uniqueness
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide is unique due to its biphenyl core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H22N2O4S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-(phenacylsulfamoyl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H22N2O4S/c30-26(22-9-5-2-6-10-22)19-28-34(32,33)25-17-15-24(16-18-25)29-27(31)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-18,28H,19H2,(H,29,31) |
InChI Key |
MWTJTXWKLUJYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.